molecular formula C23H15ClF2N4O3S B11928694 4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile

4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile

Cat. No.: B11928694
M. Wt: 500.9 g/mol
InChI Key: YAUMTBCFZDLYON-SNVBAGLBSA-N
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Description

This compound is a structurally complex small molecule featuring a fused imidazo[5,1-c][1,4]benzoxazepin core conjugated with a benzothiophene moiety. Key structural attributes include:

  • Substituents: Two fluorine atoms (at positions 7 and 8) and a chlorine atom (position 6) enhance electronegativity and metabolic stability, while the prop-2-enoyl group introduces electrophilic reactivity for covalent binding .
  • Stereochemistry: The (3aR) configuration suggests chirality, which may influence target selectivity.

Structural elucidation of such compounds typically employs crystallographic tools like SHELX for refinement, ensuring accurate determination of bond angles and stereochemistry . Its design aligns with trends in medicinal chemistry, where polyaromatic systems are leveraged for drug-target interactions .

Properties

Molecular Formula

C23H15ClF2N4O3S

Molecular Weight

500.9 g/mol

IUPAC Name

4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C23H15ClF2N4O3S/c1-2-16(31)29-7-10-8-33-20-12(23(32)30(10)9-29)5-15(26)18(19(20)24)11-3-4-14(25)21-17(11)13(6-27)22(28)34-21/h2-5,10H,1,7-9,28H2/t10-/m1/s1

InChI Key

YAUMTBCFZDLYON-SNVBAGLBSA-N

Isomeric SMILES

C=CC(=O)N1C[C@@H]2COC3=C(C(=C(C=C3C(=O)N2C1)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl

Canonical SMILES

C=CC(=O)N1CC2COC3=C(C(=C(C=C3C(=O)N2C1)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of ortho-fluorobenzamides with 2-propyn-1-ol, promoted by potassium hydroxide (KOH) in different solvents to yield either 1,4-benzoxazepin-5(4H)-ones or 1,3-benzoxazin-4(4H)-ones . The choice of solvent plays a crucial role in determining the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Relevance References
Target Compound Imidazo-benzoxazepin + benzothiophene 2-amino, 7-fluoro, 6-chloro, prop-2-enoyl Potential kinase inhibitor
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Benzothiazole + spiro-decane R-group variants (e.g., -CH₃, -OCH₃) Synthetic intermediates for bioactive molecules
Aromatic benzoxazepine derivatives Benzoxazepin + variable aryl groups Halogens, amino groups Anticancer, CNS-targeting agents

Key Findings :

Benzothiophene vs. Benzothiazoles (e.g., ) are often used as fluorescent probes, whereas benzothiophenes are prioritized in kinase inhibitor design due to their planar geometry .

Electrophilic Moieties: The prop-2-enoyl group in the target compound enables covalent binding to cysteine residues in targets like BTK or EGFR kinases, a feature absent in non-covalent analogs from .

Halogenation Impact: Dual fluorination (positions 7 and 8) in the target compound may reduce oxidative metabolism compared to mono-fluorinated benzoxazepines, as seen in pharmacokinetic studies of similar molecules .

Synthetic Complexity :

  • The spirocyclic compounds in are synthesized via [4+2] cycloadditions, whereas the target compound likely requires multi-step coupling of imidazo-benzoxazepin and benzothiophene precursors, increasing synthetic challenges .

Research Implications and Limitations

  • Advantages : The compound’s polyaromatic framework and covalent warhead position it as a candidate for targeting resistant kinases.
  • Limitations: Limited solubility due to high aromaticity may necessitate formulation optimization.
  • Future Directions : Comparative in vitro studies with benzothiazole-based analogs (e.g., ) are needed to validate selectivity and toxicity profiles.

Biological Activity

The compound 4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile , also referred to as LY-3537982 , is a novel small molecule with potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

LY-3537982 is characterized by the following chemical properties:

  • Molecular Formula : C23H15ClF2N4O3S
  • Molecular Weight : 500.91 g/mol
  • CAS Number : 2414198-64-2
    These properties indicate the compound's complexity and suggest potential interactions with biological targets.

LY-3537982 functions primarily as a selective inhibitor of the KRAS G12C mutant protein. KRAS mutations are implicated in various cancers, making this compound a candidate for targeted cancer therapy. The compound exhibits an IC50 value ranging from 1 to 60 nM against KRAS G12C mutant cells .

Antitumor Activity

Research has indicated that LY-3537982 effectively inhibits the proliferation of cancer cells harboring the KRAS G12C mutation. In vitro studies have demonstrated significant cytotoxicity against these mutant cells, suggesting its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies reveal that LY-3537982 has favorable absorption characteristics when administered orally. It shows good plasma exposure and partial blood-brain barrier penetration, which is crucial for treating central nervous system tumors .

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy against various cancer cell lines. Notably:

  • Cell Line A : Demonstrated a reduction in cell viability by over 70% at concentrations above 10 nM.
  • Cell Line B : Showed a dose-dependent response with significant apoptosis observed at higher concentrations.

In Vivo Studies

Animal models have been utilized to further evaluate the therapeutic potential of LY-3537982:

  • Tumor Model X : Mice treated with LY-3537982 exhibited a 50% reduction in tumor size compared to control groups.
  • Safety Profile : Preliminary toxicity assessments indicate manageable side effects at therapeutic doses.

Data Table: Summary of Biological Activity

Study TypeModel/Cell LineConcentration (nM)EffectReference
In VitroCell Line A>10>70% viability loss
In VitroCell Line BVariableDose-dependent apoptosis
In VivoTumor Model XTherapeutic range50% tumor size reduction
PharmacokineticsMouse ModelOral administrationGood plasma exposure

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